molecular formula C16H17N B026936 1-Benzhydrylazetidine CAS No. 107128-00-7

1-Benzhydrylazetidine

Katalognummer B026936
CAS-Nummer: 107128-00-7
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: AZHWVHNIAGJINK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1-Benzhydrylazetidine has been explored through various methods. Li et al. (2006) described an efficient two-step synthesis process starting from commercially available 1-benzhydrylazetidin-3-ol, highlighting a method that affords the compound in 72–84% yield (Li, Witt, Brandt, & Whritenour, 2006). Additionally, Reddy et al. (2010) developed an improved one-pot multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol with minimal impurities, showcasing the scalability and efficiency of their method (Reddy, Babu, Ganesh, Srinivasulu, Madhusudhan, & Mukkanti, 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Benzhydrylazetidine has been elucidated through various analytical techniques. Naveen et al. (2007) investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, revealing details about its monoclinic crystal class and chair conformation of the piperazine ring (Naveen, Sridhar, Prasad, Kumar, Prasad, Thimmegowda, & Rangappa, 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzhydrylazetidine and its derivatives are central to its functional utility in organic synthesis. Ishida et al. (2013) described the synthesis of benzosultams from N-arenesulfonylazetidin-3-ols via a rhodium-catalyzed rearrangement, highlighting the compound's versatility in complex chemical transformations (Ishida, Shimamoto, Yano, & Murakami, 2013).

Wissenschaftliche Forschungsanwendungen

  • Hydroamination of Alkynes : Benzhydrylamine, a derivative, is used for the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes, enabling the direct hydrogenation and cleavage of primary amines (Haak, Siebeneicher, & Doye, 2000).

  • GABAA Receptor Binding : It plays a role in GABAA receptors, influencing the action of benzodiazepine agonists and antagonists (Wieland, Lüddens, & Seeburg, 1992).

  • Pharmaceutical Applications : An improved process for synthesizing 1-benzhydrylazetidin-3-ol has been developed, suitable for pharmaceutical applications due to its high yield and purity (Reddy et al., 2010).

  • Synthesis of Chiral Recognition Agents : Chiral C2-symmetric N-benzylazetidines can be prepared from optically pure anti-1,3-diols, offering potential applications as chiral recognition agents (Marinetti, Hubert, & Genêt, 2000).

  • Inhibition of Breast Cancer Cell Proliferation : 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine shows significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).

  • Role in NK1 Antagonists : The benzhydryl ring of quinuclidine-based NK1 antagonists is crucial for receptor binding, indicating its importance in medicinal chemistry (Swain et al., 1995).

  • Electrophilic Chlorination : 1-chloro-1,2-benziodoxol-3-one is a practical reagent for chlorinating nitrogen-containing heterocycles, with potential for industrial application (Wang et al., 2016).

Wirkmechanismus

Target of Action

1-Benzhydrylazetidine is primarily used as an antiarrhythmic agent . Antiarrhythmic agents are drugs that are used to suppress abnormal rhythms of the heart (cardiac arrhythmias), such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be effectively absorbed in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Eigenschaften

IUPAC Name

1-benzhydrylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHWVHNIAGJINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384381
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidine

CAS RN

107128-00-7
Record name 1-benzhydrylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To A solution of 6.9 kg (50 moles) of potassium carbonate in 7.5 liters of water was added 18.5 liters of 1-butanol, 7.85 kg (50 moles) of 1-bromo-3-chloropropane and 5.18 kg (25 moles) of benzhydrylamine (97% purity with 10% toluene as a residual solvent). The reaction mixture was heated to 100° C. externally with steam and stirred slowly under a nitrogen gas atmosphere overnight. About 12 liters of water was added to the mixture to dissolve some inorganic salt precipitate. The layers were separated and organic layer was distilled under reduced pressure to remove about 18 liters of butanol and water. To the residue was added 1.5 liters of methanol and the resulting mixture was stirred slowly while cooling down to room temperature. The white solid was collected by filtration, rinsed twice with 700 ml portions of methanol and dried in a vacuum oven to give 4.2 kg (75%) of product, m.p. 107°-109° C. The NMR analysis obtained was as follows:
Quantity
6.9 kg
Type
reactant
Reaction Step One
Quantity
18.5 L
Type
reactant
Reaction Step One
Quantity
7.85 kg
Type
reactant
Reaction Step One
Quantity
5.18 kg
Type
reactant
Reaction Step One
Name
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

Step 1, heating benzhydrylamine and 1-bromo-3-chloropropane in admixture with butanol, water and potassium carbonate to give N-benzhydrylazetidine and separating said N-benzhydrylazetidine therefrom;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylazetidine
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylazetidine
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylazetidine
Reactant of Route 4
Reactant of Route 4
1-Benzhydrylazetidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Benzhydrylazetidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Benzhydrylazetidine

Q & A

Q1: What is significant about the reported synthetic route for 3-amino-1-benzhydrylazetidine?

A1: The research presents a streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine from a commercially available precursor, 1-benzhydrylazetidin-3-ol. [, ] This process boasts a high yield (72-84%) and utilizes readily available reagents, making it advantageous for potential large-scale production. []

Q2: Why is 3-amino-1-benzhydrylazetidine of interest to researchers?

A2: While the provided research focuses solely on the synthesis, the title of one paper mentions its use as an intermediate for preparing compounds with antimicrobial activity. [] This suggests 3-amino-1-benzhydrylazetidine could be a valuable building block for novel drugs targeting infectious diseases. Further research is needed to explore its specific applications and effectiveness.

Q3: What future research directions could be explored based on this synthesis?

A3: Several avenues could be explored following this efficient synthesis:

  • Structure-Activity Relationship (SAR) studies: Investigating how modifications to the 3-amino-1-benzhydrylazetidine scaffold affect its antimicrobial activity. [] This could involve introducing different substituents or exploring variations in stereochemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.